Cas no 219313-75-4 (Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate)

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate
- ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetate
- ethyl 2-(4-(bis(2-hydroxyethyl)amino)phenyl)acetate
- NSC382774
- ethyl {4-[bis(2-hydroxyethyl)amino]phenyl}acetate
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- インチ: 1S/C14H21NO4/c1-2-19-14(18)11-12-3-5-13(6-4-12)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3
- InChIKey: ODQXVSTXYPSJND-UHFFFAOYSA-N
- SMILES: OCCN(CCO)C1C=CC(CC(=O)OCC)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 9
- 複雑さ: 246
- トポロジー分子極性表面積: 70
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E110655-250mg |
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate |
219313-75-4 | 250mg |
$ 225.00 | 2022-06-05 | ||
Crysdot LLC | CD12095441-5g |
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate |
219313-75-4 | 95+% | 5g |
$1421 | 2024-07-24 | |
TRC | E110655-125mg |
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate |
219313-75-4 | 125mg |
$ 135.00 | 2022-06-05 |
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetateに関する追加情報
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate and Its Significance in Modern Chemical Research
Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate, a compound with the CAS number 219313-75-4, has emerged as a noteworthy molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and molecular studies. The presence of multiple functional groups, including acetate and bis(2-hydroxyethyl)-amino moieties, makes it a versatile scaffold for synthetic chemists and biologists alike.
The< strong>Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate molecule exhibits a unique combination of properties that make it valuable in various scientific contexts. The aromatic ring system, coupled with the polar amine functionalities, contributes to its solubility and reactivity in aqueous and organic environments. This characteristic is particularly advantageous in biochemical assays where compatibility with biological systems is paramount.
Recent advancements in computational chemistry have enabled researchers to explore the interactions of this compound with biological targets more efficiently. Molecular docking studies have revealed that Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate can interact with enzymes and receptors involved in critical metabolic pathways. These findings suggest its potential as an intermediate in the development of novel therapeutic agents.
In the context of drug discovery, the< strong>acetate group in Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate serves as a modifiable site for further derivatization. This flexibility allows chemists to fine-tune the pharmacological properties of the compound, such as its binding affinity and metabolic stability. Such modifications are essential for optimizing drug candidates for clinical trials.
The< strong>bis(2-hydroxyethyl)-amino moiety adds another layer of complexity to the compound's behavior. This group not only influences its solubility but also participates in hydrogen bonding interactions, which are crucial for molecular recognition processes. Researchers have leveraged these properties to design probes for studying protein-ligand interactions in vitro.
One of the most exciting applications of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is in the field of biomaterials. Its ability to form stable complexes with polymers and other biomolecules has opened up new avenues for developing smart materials that can respond to biological stimuli. These materials have potential uses in drug delivery systems, tissue engineering, and biosensors.
The synthesis of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically requires careful control of reaction conditions to ensure high yields and purity. Advances in green chemistry principles have also been applied to develop more sustainable synthetic routes, reducing waste and minimizing environmental impact.
In conclusion, Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate (CAS number 219313-75-4) represents a significant contribution to modern chemical research. Its unique structural features and functional groups make it a valuable tool for exploring new frontiers in drug discovery, biomaterials science, and molecular biology. As research continues to uncover its potential applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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